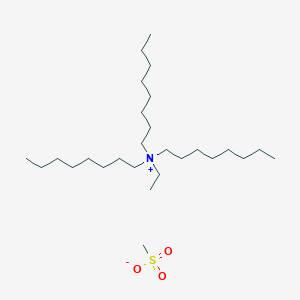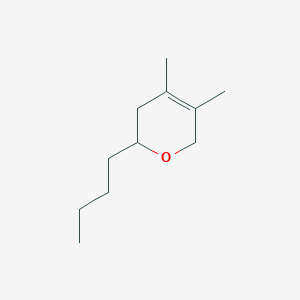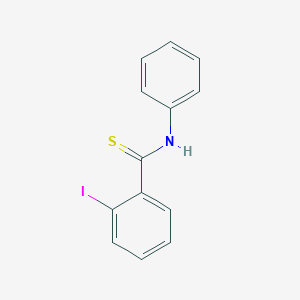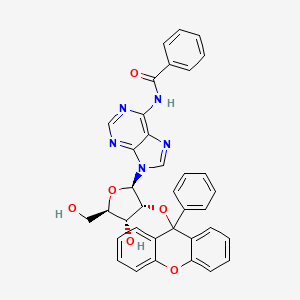
Thiocyanic acid, phenylethynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, phenylethynyl ester is an organic compound with the molecular formula C_9H_5NS It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a phenylethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiocyanic acid, phenylethynyl ester can be synthesized through several methods. One common approach involves the reaction of phenylethynyl alcohol with thiocyanic acid in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, phenylethynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into thiols or other reduced forms.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, phenylethynyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which thiocyanic acid, phenylethynyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the thiocyanate moiety can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiocyanic acid, phenylmethyl ester
- Thiocyanic acid, benzyl ester
- Thiocyanic acid, phenyl ester
Uniqueness
Thiocyanic acid, phenylethynyl ester is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
83893-97-4 |
|---|---|
Molekularformel |
C9H5NS |
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
2-phenylethynyl thiocyanate |
InChI |
InChI=1S/C9H5NS/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5H |
InChI-Schlüssel |
UCPUFULYHFKVSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)








![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)


